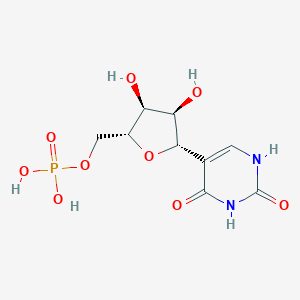
丹尼尔酸
描述
Daniellic acid is a natural compound with the molecular formula C20H28O3 . It has been shown to have cancer-fighting properties . It can be found in the heartwood of Sciadopitys verticillata, an evergreen tree native to Asia and Africa .
Synthesis Analysis
Daniellic acid is an optical isomer of another natural compound, lambertianic acid . Lambertianic acid can be synthesized in the laboratory from podocarpic acid .Molecular Structure Analysis
The molecular structure of Daniellic acid has been determined using various techniques such as UV, 1H-NMR, 13C-NMR, HSQC, HMBC, and IR analysis .科学研究应用
抗黑色素生成和潜在的化妆品应用:丹尼尔酸已证明具有显着的抗黑色素生成作用,使其成为皮肤疾病治疗和化妆品应用的潜在候选物。它具有抗氧化特性、抗增殖能力,并抑制酪氨酸酶活性,这在皮肤变黑过程中至关重要。它在减少黑色素生成方面的功效及其在治疗皮肤疾病中的潜在用途已被强调,突出了它在布基纳法索传统上用于泌尿生殖道疾病、伤口愈合和皮肤疾病(Nacoulma 等,2021)。
从丹尼尔树种中提取和表征:丹尼尔酸也从丹尼尔树种的木材中分离出来,表明它存在于植物的各个部分。这项研究有助于了解丹尼尔树种提取物的化学性质及其在各个领域的潜在应用(Bevan 等,1968)。
兰伯酸的治疗潜力:虽然不是直接关于丹尼尔酸,但本研究讨论了兰伯酸,它是丹尼尔酸的一种光学异构体。兰伯酸已显示出减轻各种健康问题的潜力,包括肥胖和不同类型的癌症,表明丹尼尔酸的治疗应用研究可能具有类似的范围(Shahinozzaman 等,2021)。
未来方向
属性
IUPAC Name |
(1R,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-14-5-8-17-19(2,10-4-11-20(17,3)18(21)22)16(14)7-6-15-9-12-23-13-15/h9,12-13,16-17H,1,4-8,10-11H2,2-3H3,(H,21,22)/t16-,17+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHJXKYYELWEOK-LCLWPZTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CCC(=C)[C@H]2CCC3=COC=C3)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1235-77-4 | |
| Record name | Daniellic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daniellic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1R-(1α,4aα,5α,8aβ)]-5-[2-(3-furyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary sources of daniellic acid?
A1: Daniellic acid is primarily isolated from the African copal tree, specifically the species Daniellia oliveri [, ]. This tree's oleoresin and wood are known sources of this diterpene acid.
Q2: What is the chemical structure of daniellic acid and how was it elucidated?
A2: Daniellic acid is a furanoid diterpene. Its structure was determined using various spectroscopic techniques including ¹H-NMR, ¹³C-NMR, HSQC, and IR spectroscopy [, ]. The stereochemistry was established by correlation with a related compound, agathic acid [].
Q3: What biological activities have been reported for daniellic acid?
A3: Studies have demonstrated that daniellic acid exhibits several notable bioactivities:
- Antioxidant Activity: Daniellic acid exhibits antioxidant properties, effectively scavenging DPPH radicals and reducing iron (III) ions [].
- Anti-proliferative Activity: It shows promising anti-proliferative effects against various tumor cell lines, indicating its potential in cancer research [].
- Tyrosinase Inhibition: Daniellic acid acts as a tyrosinase inhibitor, a key enzyme in melanin biosynthesis. It demonstrates a noncompetitive mixed-type inhibition mechanism [].
Q4: Are there any known structural isomers of daniellic acid with biological activity?
A5: Yes, lambertianic acid is a known optical isomer of daniellic acid. It is primarily found in Pinus species and has been studied for its potential anti-obesity, anti-allergic, and anti-cancer properties [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1-[4-(4-Aminophenyl)phenyl]ethanone](/img/structure/B72862.png)


